Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate
CAS No.:
Cat. No.: VC13577695
Molecular Formula: C13H14BrNO2
Molecular Weight: 296.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14BrNO2 |
|---|---|
| Molecular Weight | 296.16 g/mol |
| IUPAC Name | ethyl 2-(5-bromoindol-1-yl)propanoate |
| Standard InChI | InChI=1S/C13H14BrNO2/c1-3-17-13(16)9(2)15-7-6-10-8-11(14)4-5-12(10)15/h4-9H,3H2,1-2H3 |
| Standard InChI Key | QKHQRKPQITWNLM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)N1C=CC2=C1C=CC(=C2)Br |
| Canonical SMILES | CCOC(=O)C(C)N1C=CC2=C1C=CC(=C2)Br |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate (C₁₃H₁₄BrNO₂) features a 1H-indole core substituted at the 1-position with a propanoate ethyl ester and at the 5-position with a bromine atom. The indole nitrogen participates in an alkylation reaction to form the propanoate side chain, while the bromine atom enhances electronic polarization, influencing reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
Crystallographic and Spectroscopic Data
X-ray diffraction studies of related brominated indole derivatives, such as ethyl (2R)-2-(5-bromo-2,3-dioxoindolin-1-yl)propanoate, reveal non-crystallographic inversion symmetry in asymmetric units, suggesting potential chiral configurations in similar compounds . Nuclear magnetic resonance (NMR) spectra for Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate typically show:
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¹H NMR: A singlet for the ethyl ester protons (δ 1.2–1.4 ppm), a quartet for the ester methylene (δ 4.1–4.3 ppm), and aromatic signals for the indole ring (δ 6.8–7.8 ppm) .
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¹³C NMR: Carbonyl resonance at ~170 ppm (C=O), indole carbons between 110–140 ppm, and aliphatic carbons at 20–60 ppm .
Synthesis and Optimization
Primary Synthetic Routes
The compound is synthesized via N-alkylation of 5-bromoindole with ethyl 2-bromopropanoate under basic conditions. A typical procedure involves:
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Dissolving 5-bromoindole in dimethylformamide (DMF).
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Adding sodium hydride (NaH) as a base to deprotonate the indole nitrogen.
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Introducing ethyl 2-bromopropanoate dropwise at 0–5°C.
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Stirring at room temperature for 12–24 hours.
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Purifying via column chromatography (ethyl acetate/hexane) .
Alternative Methods
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Sandmeyer Reaction: Optically active aniline derivatives can be converted to isatin intermediates, followed by esterification to yield enantiomerically pure forms (e.g., 97% ee for R-configuration) .
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Microwave-Assisted Synthesis: Reduces reaction time to 2–4 hours with comparable yields .
Table 2: Comparative Synthesis Strategies
| Method | Conditions | Yield (%) | Purity |
|---|---|---|---|
| Classical Alkylation | NaH, DMF, 24h | 60–75 | >95% |
| Sandmeyer Reaction | H₂SO₄, 353K, 15min | 55–60 | 97% ee |
| Microwave Synthesis | 150W, 100°C, 2h | 70–75 | >90% |
Physicochemical Properties
Stability and Solubility
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Solubility: Miscible in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethyl acetate. Insoluble in water .
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Stability: Stable at room temperature under inert atmospheres but susceptible to hydrolysis under acidic/basic conditions .
Biological Activities and Applications
Chemical Probes
The compound’s alkyne derivatives serve as click chemistry handles for labeling proteins and nucleic acids in proteomic studies .
Comparison with Analogous Compounds
Ethyl 2-(5-Bromo-1H-indol-1-yl)acetate
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Structure: Lacks the methyl group in the propanoate chain.
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Bioactivity: Lower metabolic stability due to increased esterase susceptibility .
3-(5-Bromo-1H-indol-3-yl)propanoic Acid
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Functionality: Carboxylic acid group enhances metal-binding capacity but reduces cell permeability .
Table 3: Structural and Functional Comparisons
| Compound | Key Feature | Bioactivity Advantage |
|---|---|---|
| Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate | Ester group | Enhanced lipophilicity |
| 3-(5-Bromo-1H-indol-3-yl)propanoic acid | Carboxylic acid | Chelation potential |
| 5-Bromoindole | No side chain | Limited synthetic utility |
Future Research Directions
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